molecular formula C13H10ClN3S B2913639 2-(3-Chlorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine CAS No. 1260988-11-1

2-(3-Chlorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine

Cat. No. B2913639
CAS RN: 1260988-11-1
M. Wt: 275.75
InChI Key: UACWOENITDIKOV-UHFFFAOYSA-N
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Description

The compound “2-(3-Chlorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine” belongs to a class of organic compounds known as pyrazolopyrazines, which are polycyclic aromatic compounds containing a pyrazole ring fused to a pyrazine ring. The pyrazole ring is a five-membered aromatic heterocycle with two nitrogen atoms and three carbon atoms, while the pyrazine ring is a six-membered aromatic heterocycle with two nitrogen atoms and four carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrazine core, with a chlorophenyl group attached at the 2-position and a methylthio group attached at the 4-position .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the pyrazolo[1,5-a]pyrazine core and the substituents attached to it .

Safety And Hazards

Without specific studies or data on this compound, it’s difficult to provide an accurate analysis of its safety and hazards .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could also be interesting to explore its reactivity and possible transformations .

properties

IUPAC Name

2-(3-chlorophenyl)-4-methylsulfanylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3S/c1-18-13-12-8-11(16-17(12)6-5-15-13)9-3-2-4-10(14)7-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACWOENITDIKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CN2C1=CC(=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine

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